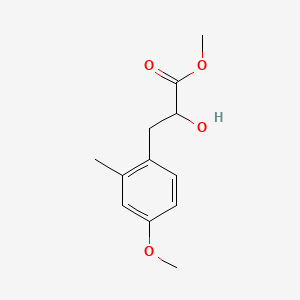
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol, where the ester group is converted to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amines.
科学的研究の応用
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
作用機序
The mechanism of action of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, its ester group allows it to participate in hydrolysis reactions, releasing the active hydroxy acid, which can further interact with cellular targets.
類似化合物との比較
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has a similar structure but with an additional hydroxy group, which can enhance its reactivity and biological activity.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound differs in the position of the hydroxy group, which can affect its chemical properties and reactivity.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a hydroxy group in a different position on the phenyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(15-2)5-4-9(8)7-11(13)12(14)16-3/h4-6,11,13H,7H2,1-3H3 |
InChIキー |
FPRWFBWRBIDVNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)CC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


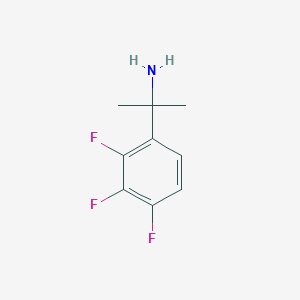


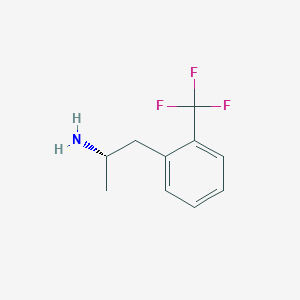

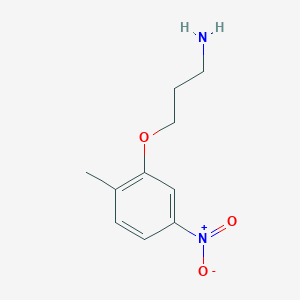

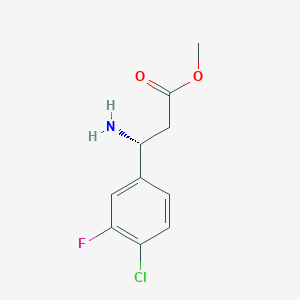

![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
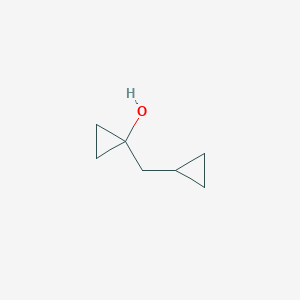


![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
